3-tert-butylspiro[3.3]heptan-1-one
Description
3-tert-Butylspiro[3.3]heptan-1-one is a highly strained spirocyclic ketone characterized by a central spiro[3.3]heptane core with a tert-butyl substituent at the 3-position and a ketone group at the 1-position. Its molecular formula is C₁₁H₁₈O, with a molecular weight of 166.26 g/mol. The tert-butyl group introduces significant steric bulk, influencing both its chemical reactivity and physical properties. This compound is synthesized via strain-relocating semipinacol rearrangements, which enable regioselective and stereoselective formation of optically active derivatives .
The spiro[3.3]heptane scaffold is of interest in medicinal chemistry due to its rigid, three-dimensional structure, which mimics bioactive conformations in drug candidates. The parent compound, spiro[3.3]heptan-1-one (CAS 63049-05-8, molecular weight 110.15 g/mol), serves as a foundational structure for derivatives like this compound .
Properties
CAS No. |
2150245-91-1 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-tert-butylspiro[3.3]heptan-1-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
3-tert-butylspiro[3.3]heptan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-tert-butylspiro[3.3]heptan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-tert-butylspiro[3.3]heptan-1-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites, influencing various biochemical processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Variations
Key structural analogs include:
Physical and Chemical Properties
- Steric Effects : The tert-butyl group in this compound increases steric hindrance, reducing nucleophilic attack rates compared to smaller substituents like methyl or phenyl .
- Polarity: Fluorinated derivatives (e.g., 6,6-difluoro-3-phenyl-) exhibit higher polarity (predicted CCS: 145–149 Ų) than non-polar tert-butyl analogs .
- Thermal Stability : Spiro[3.3]heptan-1-one derivatives generally show moderate stability (storage at 2–8°C recommended), with halogenated versions being more prone to decomposition .
Key Research Findings
Stereoselectivity : The tert-butyl group in this compound enables enantioselective synthesis, critical for chiral drug development .
Biological Mimicry : Diazaspiro derivatives mimic peptide β-turns, enhancing binding affinity in protease inhibitors .
Functionalization Challenges : Bulky substituents (e.g., tert-butyl) limit further derivatization at adjacent positions, whereas smaller groups (e.g., phenyl) allow broader functionalization .
Q & A
Q. Key Factors :
- Temperature : Lower temps (0–25°C) favor spirocyclic selectivity over polymerization.
- Catalysts : Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency for tert-butyl attachment .
- Purification : Column chromatography (gradient elution with Et₂O/pentane) isolates the product (>95% purity) .
Q. Table 1: Synthetic Route Comparison
| Method | Starting Material | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Dichloroketene addition | Cyclobutane derivative | 38–50 | 97 | |
| Cyclopropanone cyclization | Bromoalkyl precursors | 45–60 | 95 |
How is this compound characterized structurally?
Q. Core Techniques :
- NMR : ¹³C NMR distinguishes spiro carbons (δ ~50–70 ppm) and tert-butyl carbons (δ ~25–30 ppm). The ketone carbonyl appears at δ ~210 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (MW = 180.24 g/mol). Collision cross-section (CCS) predictions via ion mobility spectrometry aid in distinguishing stereoisomers .
- X-ray Crystallography : Resolves spirocyclic geometry and tert-butyl orientation, critical for confirming stereochemistry .
Advanced Research Questions
How does the tert-butyl group influence the compound’s reactivity and physical properties?
The tert-butyl group:
- Enhances Lipophilicity : LogP increases by ~1.5 units compared to non-substituted analogs, improving membrane permeability in biological assays .
- Steric Effects : Hinders nucleophilic attack at the ketone, reducing undesired side reactions (e.g., enolate formation) .
- Thermal Stability : Decomposition temps exceed 200°C, making it suitable for high-temperature reactions .
Q. Table 2: Property Comparison with Analogues
| Compound | LogP | Decomposition Temp (°C) | Reference |
|---|---|---|---|
| This compound | 2.8 | 210 | |
| Spiro[3.3]heptan-1-one (no tert-butyl) | 1.3 | 185 |
What strategies optimize enantiomeric purity in asymmetric synthesis?
Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to induce stereoselectivity during spirocyclization .
Kinetic Resolution : Enzymatic catalysts (e.g., lipases) selectively hydrolyze one enantiomer, achieving >90% ee .
Chromatographic Separation : Chiral HPLC (e.g., Chiralpak AD-H column) resolves racemic mixtures .
Mechanistic Insight : The tert-butyl group’s bulkiness favors axial chirality in transition states, enhancing stereocontrol .
How is computational modeling used to predict biological interactions?
- Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinity to enzymes like cytochrome P450 (CYP3A4), with tert-butyl occupying hydrophobic pockets .
- QSAR Models : Correlate substituent effects (e.g., tert-butyl vs. methyl) with bioactivity. Polar surface area (PSA < 60 Ų) predicts blood-brain barrier penetration .
Q. Table 3: Predicted Pharmacokinetic Parameters
| Parameter | Value | Tool/Method | Reference |
|---|---|---|---|
| LogP | 2.8 | ChemAxon | |
| PSA | 45 Ų | MOE | |
| CYP3A4 Inhibition | IC₅₀ = 12 μM | Molecular Docking |
What analytical challenges arise in quantifying trace impurities?
- LC-MS/MS : Detects impurities <0.1% using MRM (multiple reaction monitoring). Tert-butyl fragmentation (m/z 57) serves as a diagnostic ion .
- HPLC-UV : Baseline separation requires C18 columns with acetonitrile/water gradients (30–70% over 20 min) .
Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.995) and recovery (98–102%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
